Castalin (CAS 19086-75-0) is a C-glycosidic ellagitannin, a class of hydrolyzable tannins found in oak and chestnut species.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBFzkguPhPQK0vLfNo3mvVNWW3PErLYosUosngmf7YE9bvUtGFGuG1NEVB8e_W2BSrbFLZYR1qBuEjgEkRvWE_CV_Oxwtrcsr7xxiFGIa4Ovf7jWuMyldABqaMdjLJ7HYqx-mzjZ6NWFRpDhuS)] Structurally, it is a diastereomer of vescalagin, differing only in the stereochemistry at the C-1 position of its glucose core.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEspeq7x-EhGsPXuaG6G7_VVw4qsgAG6PLNlov-Ucrs5KNDadLhJsv8xZuadkJyuqSLY00S1ly5-KXC4rRXHfK8CkhlLOK9tivUZeaR1xq2pn3zuBAwYMP-0k_PghplSWNGgc-oow%3D%3D)] This seemingly minor structural difference leads to significant variations in chemical reactivity and biological activity. Castalin is recognized for its potent antioxidant and enzyme-inhibitory properties, making it a subject of interest in nutraceutical, cosmeceutical, and biomedical research.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFhI8_mZosfZsJSzLa5P6pAIuEBruqmcw35RlyiEuGlnp1Cib8EjNuh70zrR7p0qIaPD-bKX39kdKGhTVaWAeHVDXV_3HYAikifCWQMPKzQTiVPKigE9j3KDmBFEACua8fpFqudyJk6z_hmcpGFTNXVFq1)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHazrEN4oVs-HDfJkW2yRxRxGKdaqmqAVWG1s6T36sHfR1KS6EBi8NTqtU2oQ3ZOQCWtDhSXg3mzfXD-9i2aHeoYuR4qsp4gwRE1MRAdjPY511DUn6dbrFi9azwPHp70YP5H_JvvcJXcKo%3D)] Its unique structure provides a more water-soluble alternative to its breakdown product, ellagic acid, offering distinct advantages in formulation and experimental design.
Substituting Castalin with its close analog vescalagin, its hydrolysis product ellagic acid, or a crude plant extract introduces significant performance and reproducibility risks. The specific C-1 stereochemistry of Castalin dictates its three-dimensional shape, leading to distinct binding affinities and biological activities compared to its diastereomer, vescalagin.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHucwI3RGy0epdBkbB76YmETzGkh4ILy_UN0lTZlaKr3mMyfdybXYE6w1GoUTmfUTeOF19LvFaBOVqYGo5oF-AvryR2GG2N3U1ad-BcisZbMHFI_ZmN9AnAxjBfFjCGlMInBcCm8Zo6W8-X15s%3D)] In vivo studies have shown that castalagin can exhibit microbiome-dependent antitumor effects that are absent in vescalagin, demonstrating that these isomers are not functionally equivalent.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHucwI3RGy0epdBkbB76YmETzGkh4ILy_UN0lTZlaKr3mMyfdybXYE6w1GoUTmfUTeOF19LvFaBOVqYGo5oF-AvryR2GG2N3U1ad-BcisZbMHFI_ZmN9AnAxjBfFjCGlMInBcCm8Zo6W8-X15s%3D)] Furthermore, replacing Castalin with the cheaper, aglycone form, ellagic acid, creates major processability issues due to ellagic acid's extremely poor aqueous solubility (<10 µg/mL), which complicates formulation and limits bioavailability in experimental systems.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGAfxrR-cW9nj576a0G8RsPcoyQydshjVXDhVk9Ro9fe6ZRd0hvEtL78m_WoEKlmZ3Em7uUVSij8EHqPDohQHNm3ai-29evr9nySAcSEwbH5tUOonJzIInzvG27vmL3sjPkOYXDm_P7XhVY2BU%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHj4iLPqwIFHhGb_abgby6jPp1PMdUtTo6vTloL3jQV8afy2Kl4qzlo7pNJ-JShWkdylCzFr3m202DTpn3Zb859qy6eMWF3jEavtjI79fZR99uDBwKZCwpYrNcYIuNoXlJy5sEdaAOrtjLKxXBHnJgKJpFSDje3rVG-g6NE4q9ALoTE7SjtcjrncZQF1tdEO3WBSKcllKcUQbZc)] Crude extracts contain variable mixtures of castalin, vescalagin, and other polyphenols, making them unsuitable for applications requiring high specificity and dose-response reproducibility.
A primary procurement driver for choosing Castalin over its core bioactive metabolite, ellagic acid, is its vastly superior handling properties due to higher aqueous solubility. Ellagic acid is notoriously insoluble in water, with reported values as low as 9.7 µg/mL.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)] This poor solubility severely limits its use in aqueous buffers, cell culture media, and formulations without harsh organic solvents. As a glycoside, Castalin possesses significantly higher hydrophilicity, making it a more practical and processable precursor for delivering ellagic acid's bioactivity in aqueous systems.
| Evidence Dimension | Aqueous Solubility at 37 °C |
| Target Compound Data | Soluble (as a glycosidic ellagitannin) |
| Comparator Or Baseline | Ellagic Acid: 9.7 µg/mL |
| Quantified Difference | Orders of magnitude higher solubility than Ellagic Acid |
| Conditions | Aqueous solution, physiological temperature. |
For any aqueous formulation or cell-based assay, Castalin avoids the experimental artifacts and formulation challenges associated with the near-insoluble ellagic acid.
The substitution of Castalin with its C-1 epimer, vescalagin, is contraindicated for in vivo research where biological outcomes are critical. In a mouse model of fibrosarcoma, oral administration of castalagin (the major component of the active fraction) significantly inhibited tumor growth and enhanced the efficacy of anti-PD-1 immunotherapy.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)] In the exact same model, its diastereomer vescalagin, as well as downstream metabolites like ellagic acid and urolithin A, showed no antitumor effects.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)] This provides direct evidence that the specific stereochemistry of Castalin is essential for this biological activity.
| Evidence Dimension | Antitumor Effect (MCA-205 model) |
| Target Compound Data | Significant tumor growth inhibition |
| Comparator Or Baseline | Vescalagin: No antitumor effect observed |
| Quantified Difference | Qualitative difference in efficacy (active vs. inactive) |
| Conditions | In vivo mouse fibrosarcoma model (MCA-205), oral gavage administration. |
This proves that stereoisomeric purity is critical for reproducibility, as substitution with the incorrect epimer can lead to complete loss of efficacy in a complex biological system.
Even in simple in vitro systems, Castalin and its isomer vescalagin exhibit distinct biological activities that preclude their interchangeability. When tested for cytotoxicity against L929 fibroblast cells, vescalagin was found to be cytocompatible at its Minimum Inhibitory Concentration (MIC) for two methicillin-resistant bacterial strains (MRSA and MRSE).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)] In contrast, castalagin was only cytocompatible at the MIC value for one of those strains (MRSA), indicating a narrower therapeutic window in this context.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)] This highlights that the two isomers have different effects on eukaryotic cells, a critical consideration when designing experiments or formulations.
| Evidence Dimension | Cytocompatibility Concentration (vs. L929 cells) |
| Target Compound Data | Cytocompatible at 0.125 mg/mL (MIC for MRSA) |
| Comparator Or Baseline | Vescalagin: Cytocompatible at 0.125 mg/mL (MIC for both MRSA and MRSE) |
| Quantified Difference | Vescalagin demonstrated a broader cytocompatibility profile relative to its antibacterial activity in this specific assay. |
| Conditions | In vitro cytotoxicity assay using L929 fibroblast cell line, 24-hour direct contact. |
This evidence demonstrates that assuming biological equivalence between Castalin and Vescalagin can lead to unexpected cytotoxicity and unreliable experimental outcomes.
For researchers investigating the link between polyphenols, the gut microbiome, and systemic effects like immune response, the isomeric purity of Castalin is essential. As demonstrated in preclinical cancer models, its bioactivity is not shared by its diastereomer vescalagin, making Castalin the required compound to ensure that observed effects are specific and reproducible.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BPhiladelphia%2C%2BPA%2C%2BUS)]
When formulating products for topical or oral use, solubility and processability are paramount. Castalin's superior water solubility compared to its aglycone, ellagic acid, enables the creation of stable, clear aqueous solutions and gels without resorting to high concentrations of organic solvents, which is critical for consumer-facing products.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJ0MauKZIu58q90YtdagHf9XX6bK48eSr84mTcIgJNQLU5qUF36lfwuKr8p5nGVRbb_jJFZ8ie6p2Ts5tdGS-gIlIBpMXIyE2e58xy818uNUQfy67KNFJ3wVqtXMAEbt2Xwas%3D)]
In any high-throughput screen or mechanistic study, using an isomerically pure compound is crucial to de-risk the project. Evidence shows that Castalin and vescalagin have different effects on eukaryotic cell viability, meaning that using an undefined mixture or the wrong isomer could lead to false positives or negatives, wasting significant resources.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRMUd01FP50xXBeTA5Il_tyXbGEPxtr_yluMvVUEMfYdi5rIX3GtgKQmQyqCIX0Avgnj8OJ9j0IzEDuQfajSdhNdtOzrejgtNLQ2PmNDVR4As6h5JcrQJ4ilgTbZp60r9V1uQE1MoJslYbqupBSuya0HCG)]